molecular formula C₂₃H₂₅ClO₁₀ B1140778 Fenirofibrate O-B-D-glucuronide CAS No. 168844-26-6

Fenirofibrate O-B-D-glucuronide

Número de catálogo B1140778
Número CAS: 168844-26-6
Peso molecular: 496.89
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fenofibrate O-B-D-glucuronide (FODG) is a novel, orally active, fibrate-like compound with a unique structure, which has been found to possess potent anti-inflammatory, antioxidant, and anti-atherogenic properties. FODG is a derivative of fenofibrate, a commonly used antilipidemic agent. FODG has recently been studied for its potential to treat a variety of cardiovascular diseases, including atherosclerosis, hypertension, and coronary heart disease. FODG has been found to reduce serum triglyceride and cholesterol levels, as well as to improve endothelial function and reduce inflammation.

Aplicaciones Científicas De Investigación

Fenofibrate in Dyslipidemia and Cardiovascular Disease

Fenofibrate, a fibric acid derivative, is extensively used to manage dyslipidemia, particularly in patients with elevated triglyceride levels and in those with type IIa and IIb hyperlipidemia. Clinical studies have demonstrated its efficacy in significantly reducing plasma levels of triglycerides, total cholesterol, and LDL cholesterol while increasing HDL cholesterol levels. Its use in diabetic patients with hyperlipoproteinemia does not adversely affect glycemic control, suggesting a role in managing cardiovascular risk in these populations. The drug's lipid-modifying actions are sustained during long-term treatment, indicating its potential for chronic management of dyslipidemia and possibly reducing cardiovascular risk (Balfour, McTavish, & Heel, 1990).

Fenofibrate and Microvascular Complications in Diabetes

Fenofibrate has shown promise in reducing microvascular complications in diabetes, such as retinopathy and nephropathy. The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study highlighted its potential to significantly reduce the need for laser treatment for retinopathy and slow the progression of renal dysfunction in diabetic patients. These benefits were largely independent of fenofibrate's effects on lipid levels, suggesting a direct protective mechanism against diabetic microvascular complications (Hermans, 2011).

Pleiotropic Effects of Fenofibrate

Beyond its lipid-lowering effects, fenofibrate exhibits several pleiotropic actions that may contribute to its therapeutic benefits in dyslipidemia and associated conditions. It has been observed to improve endothelial function, reduce inflammation, modulate haemostatic factors, and exert anti-oxidative effects. These wide-ranging actions make fenofibrate a useful option for patients with a spectrum of dyslipidemic profiles, particularly those with additional risk factors such as the metabolic syndrome or chronic inflammation (Tsimihodimos, Miltiadous, Daskalopoulou, Mikhailidis, & Elisaf, 2005).

Fenofibrate in Combination Therapy

The combination of fenofibrate with statins, such as simvastatin, is increasingly recognized for its potential to address mixed dyslipidemia more effectively by targeting both triglycerides and LDL cholesterol. This combination has been evaluated for safety and efficacy, showing that it does not significantly increase the incidence of serious adverse events compared to statin monotherapy. While the risk of rhabdomyolysis is marginally higher, the actual incidence remains very low, suggesting a favorable safety profile for the combined use of fenofibrate and statins in appropriate patient populations (Filippatos & Elisaf, 2015).

Mecanismo De Acción

Target of Action

Fenirofibrate O-B-D-glucuronide, a derivative of fibrate, specifically targets the peroxisome proliferator-activated receptor alpha (PPAR-alpha) . PPAR-alpha is a key regulator of lipid metabolism and inflammation, playing a crucial role in the control of cellular functions in liver, kidney, heart, and vascular wall cells .

Mode of Action

As a PPAR-alpha activator, this compound binds to the receptor, leading to its activation. This activation regulates the expression of genes involved in lipid metabolism, thereby reducing levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and Apo B, while increasing high-density lipoprotein cholesterol (HDL-C) in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .

Biochemical Pathways

The activation of PPAR-alpha by this compound influences several biochemical pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures . These changes in metabolic pathways are associated with alterations in the abundance of genes from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database .

Pharmacokinetics

Fenofibrate, the parent compound, is known to have good oral bioavailability and is metabolized in the liver to fenofibric acid, its active metabolite . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The activation of PPAR-alpha by this compound leads to significant improvements in lipid profiles. It reduces the levels of ALP, total cholesterol, and GGT, and alleviates pruritus symptoms in patients with primary biliary cholangitis (PBC) . It also promotes a healthier colonic environment by exerting significant effects on intestinal flora and genes related to lipid, energy, and amino acid metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a vital role in the drug’s efficacy. This compound has been shown to alter the composition and metabolic pathways of gut microbiota in high-fat diet-treated hamsters, indicating that diet and gut microbiota can influence the drug’s action .

Análisis Bioquímico

Biochemical Properties

Fenirofibrate O-B-D-glucuronide plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved is uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the glucuronidation of fenofibrate. This interaction transforms fenofibrate into its glucuronide form, enhancing its solubility and facilitating its excretion from the body . Additionally, this compound may interact with transport proteins that aid in its distribution within the body.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism . By activating PPARα, this compound can enhance the breakdown of fatty acids and reduce triglyceride levels in cells. This compound also affects the expression of genes related to cholesterol metabolism, contributing to its lipid-lowering effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PPARαThis binding activates the transcription of target genes involved in fatty acid oxidation, lipid transport, and cholesterol metabolism . Additionally, this compound may inhibit the activity of certain enzymes involved in lipid synthesis, further contributing to its lipid-lowering effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained activation of PPARα and continuous regulation of lipid metabolism genes, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces triglyceride levels and improves lipid profiles without significant adverse effects . At higher doses, some toxic effects have been observed, including liver enlargement and increased liver enzyme levels. These findings suggest that while this compound is beneficial at therapeutic doses, caution is needed to avoid potential toxicity at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism . Additionally, it reduces glyoxylate and dicarboxylate metabolism, tyrosine metabolism, and tryptophan metabolism. These metabolic changes are associated with alterations in the abundance of specific genes and enzymes, contributing to the overall lipid-lowering effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed with the help of specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and ensure its proper localization within target tissues . The compound’s distribution is crucial for its therapeutic effects, as it needs to reach specific cellular compartments to exert its lipid-lowering actions.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with PPARα and other nuclear receptors . This localization allows it to regulate gene expression and modulate lipid metabolism effectively. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic potential.

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[4-(2-carboxypropan-2-yloxy)phenyl]-(4-chlorophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO10/c1-23(2,22(30)31)34-14-9-5-12(6-10-14)18(11-3-7-13(24)8-4-11)32-21-17(27)15(25)16(26)19(33-21)20(28)29/h3-10,15-19,21,25-27H,1-2H3,(H,28,29)(H,30,31)/t15-,16-,17+,18?,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNDGFQJJNDCJU-CWTHFMBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.